N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 406915-20-6
Molecular Weight: 535.837 g/mol
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced under appropriate conditions.
Substitution: Exhibits substitution reactions.
- Chlorine (Cl2) : Used for chlorination.
- Nitric acid (HNO3) : Involved in nitration.
- Thioamide reagents : Essential for thioamide formation.
Major Products:: The major products formed during these reactions depend on reaction conditions and substituents. Further research is needed to provide specific details.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activities.
- Medicine : Studied for pharmacological effects.
- Industry : May have applications in materials science or chemical manufacturing.
Mechanism of Action
The precise mechanism by which N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed for a comprehensive understanding.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include:
Properties
Molecular Formula |
C14H17Cl3N4O4S |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl3N4O4S/c1-3-4-11(22)19-12(14(15,16)17)20-13(26)18-9-6-5-8(25-2)7-10(9)21(23)24/h5-7,12H,3-4H2,1-2H3,(H,19,22)(H2,18,20,26) |
InChI Key |
DXIZSAGAFMRLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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